molecular formula C75H140Na2O17P2 B14077752 Cardiolipin (E. coli, Disodium Salt)

Cardiolipin (E. coli, Disodium Salt)

Cat. No.: B14077752
M. Wt: 1421.8 g/mol
InChI Key: ZGXBPVVNHLSVRG-UHFFFAOYSA-L
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Description

Cardiolipin (E. coli) (sodium salt) is a unique phospholipid primarily found in the inner membrane of the Gram-negative bacterium Escherichia coli. It is an anionic lipid that plays a crucial role in the structural and functional integrity of bacterial membranes. Cardiolipin is composed of a glycerol backbone linked to two phosphatidate moieties, making it distinct from other phospholipids due to its dimeric structure and the presence of four acyl chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cardiolipin can be synthesized through the condensation of phosphatidylglycerol and phosphatidylethanolamine, with the elimination of ethanolamine. This reaction is catalyzed by cardiolipin synthase enzymes, specifically ClsA, ClsB, and ClsC in Escherichia coli .

Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from bacterial cultures. The process typically includes the growth of Escherichia coli in controlled conditions, followed by cell lysis and lipid extraction using organic solvents. The extracted lipids are then purified through chromatographic techniques to isolate cardiolipin .

Chemical Reactions Analysis

Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Cardiolipin hydroperoxides.

    Reduction Products: Reduced cardiolipin species.

    Substitution Products: Modified cardiolipin derivatives with altered phosphate groups.

Comparison with Similar Compounds

  • Phosphatidylethanolamine (PE)
  • Phosphatidylglycerol (PG)
  • Phosphatidylserine (PS)

Comparison: Cardiolipin is unique due to its dimeric structure and the presence of four acyl chains, which confer distinct biophysical properties compared to other phospholipids. Unlike phosphatidylethanolamine and phosphatidylglycerol, cardiolipin has a higher propensity to form non-bilayer structures, which is essential for its role in membrane curvature and protein stabilization .

Properties

Molecular Formula

C75H140Na2O17P2

Molecular Weight

1421.8 g/mol

IUPAC Name

disodium;[3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

InChI

InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2

InChI Key

ZGXBPVVNHLSVRG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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